谷氨酰-缬氨酰-苯丙氨酸

描述

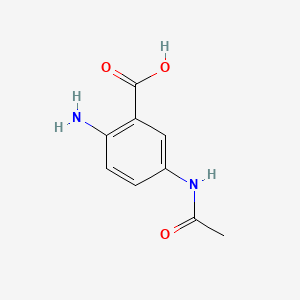

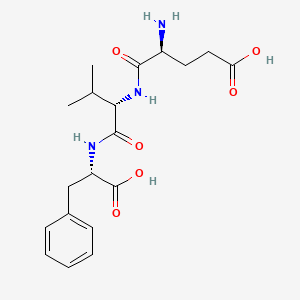

Glutamyl-valyl-phenylalanine (GVP) is a synthetic molecule composed of glutamic acid, valine, and phenylalanine. It is a dipeptide composed of gamma-glutamate and phenylalanine, and is a proteolytic breakdown product of larger proteins . It is believed to be formed by transpeptidation between glutathione and the corresponding amino acid, catalyzed by gamma-glutamyl transpeptidase .

Synthesis Analysis

The synthesis of GVP involves two different biosynthetic pathways. The first pathway consists of two steps. In the first step, γ-Glu-Val (γ-EV) is produced from glutamate and valine by the glutamate-cysteine ligase (GCL) Gsh1p or by the transfer of the γ-glutamyl group from GSH to valine by the γ-glutamyltransferase (GGT) Ecm38p or by the (Dug2p-Dug3p)2 complex . In the next step, γ-EV is combined with glycine by the glutathione synthetase (GS) Gsh2p . The second pathway consists of transfer of the γ-glutamyl residue from GSH to the dipeptide Val-Gly (VG). This reaction is carried out mainly by the (Dug2p-Dug3p)2 complex .Molecular Structure Analysis

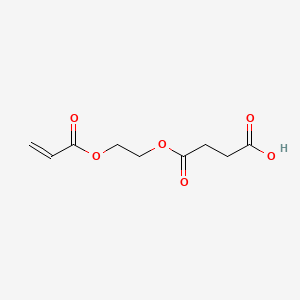

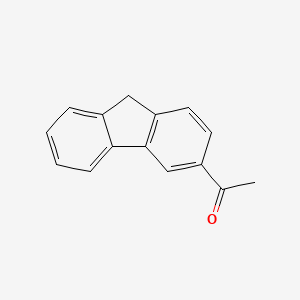

The molecular formula of GVP is C19H27N3O6 . It is a dipeptide composed of gamma-glutamate and phenylalanine . The structure of GVP is determined by the arrangement of these amino acids and the peptide bonds that connect them.Chemical Reactions Analysis

GVP is involved in several chemical reactions. It is believed to be formed by transpeptidation between glutathione and the corresponding amino acid, catalyzed by gamma-glutamyl transpeptidase . Moreover, it can be produced in yeast as products of several physiologically important reactions .Physical And Chemical Properties Analysis

GVP is a solid compound at room temperature . It is stable under normal conditions and does not react with strong oxidizing agents .科学研究应用

蛋白质合成的影响

谷氨酰-缬氨酰-苯丙氨酸的组成部分谷氨酰被认为能够显著刺激各种细胞系统中的蛋白质合成,包括正常细胞和肿瘤细胞。研究表明,谷氨酰促进了氨基酸如苯丙氨酸在人体组织培养物和厄氏腹水瘤细胞的蛋白质中的合并,突显了其在蛋白质形成和细胞代谢中的关键作用 (Rabinovitz, Olson, & Greenberg, 1959)。

代谢谱分析和胰岛素抵抗

代谢组学分析已经确定了氨基酸(包括谷氨酰-缬氨酰-苯丙氨酸的组成部分苯丙氨酸和缬氨酸)与代谢性疾病如胰岛素抵抗和2型糖尿病之间的关联。研究表明,在胰岛素抵抗者中这些氨基酸的水平存在显著变化,暗示了它们在代谢失调和疾病发病机制中的潜在作用 (Palmer et al., 2015)。

对味觉感知的影响

某些氨基酸的γ-谷氨酰衍生物,包括苯丙氨酸和缬氨酸,已被研究其对味觉的影响。这些氨基酸的γ-谷氨酰化可以减少苦味并增强酸味,表明在食品科学和工业中可能有应用 (Suzuki, Kajimoto, & Kumagai, 2002)。

酶合成和应用

利用细菌γ-谷氨酰转肽酶进行γ-谷氨酰-苯丙氨酸的酶合成已经被探索,具有在生物技术和食品工业中的潜在应用。这项研究为γ-谷氨酰化合物的生物催化生产开辟了途径,这些化合物具有几种工业应用 (Chi et al., 2017)。

植物中的氮代谢

关于植物中氮循环的研究,特别是在苯丙烷代谢途径中,揭示了苯丙氨酸在这一过程中的作用。研究表明,从苯丙氨酸产生的铵离子被同化和循环利用,突显了其在植物氮代谢中的重要性 (Singh, Lewis, & Towers, 1998)。

属性

IUPAC Name |

(4S)-4-amino-5-[[(2S)-1-[[(1S)-1-carboxy-2-phenylethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-5-oxopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H27N3O6/c1-11(2)16(22-17(25)13(20)8-9-15(23)24)18(26)21-14(19(27)28)10-12-6-4-3-5-7-12/h3-7,11,13-14,16H,8-10,20H2,1-2H3,(H,21,26)(H,22,25)(H,23,24)(H,27,28)/t13-,14-,16-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVGOGEGGQLNZGH-DZKIICNBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)NC(CC1=CC=CC=C1)C(=O)O)NC(=O)C(CCC(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)O)NC(=O)[C@H](CCC(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H27N3O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70953473 | |

| Record name | N-{2-[(2-Amino-4-carboxy-1-hydroxybutylidene)amino]-1-hydroxy-3-methylbutylidene}phenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70953473 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

393.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Glutamyl-valyl-phenylalanine | |

CAS RN |

31461-61-7 | |

| Record name | Glutamyl-valyl-phenylalanine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031461617 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-{2-[(2-Amino-4-carboxy-1-hydroxybutylidene)amino]-1-hydroxy-3-methylbutylidene}phenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70953473 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。